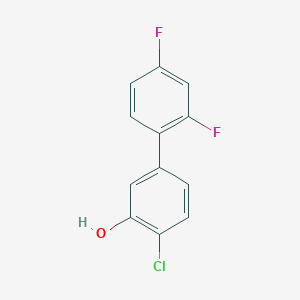

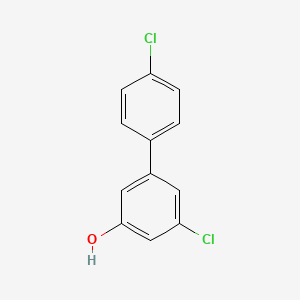

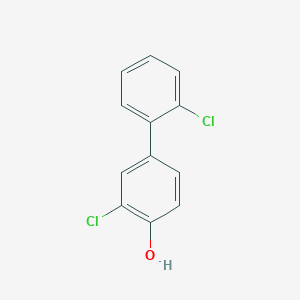

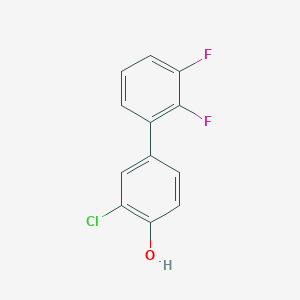

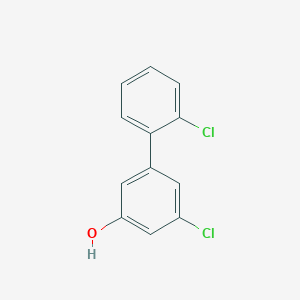

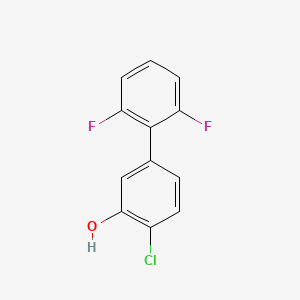

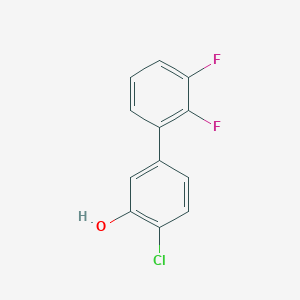

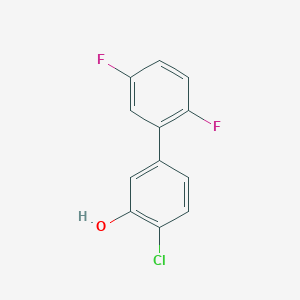

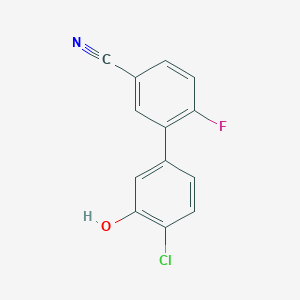

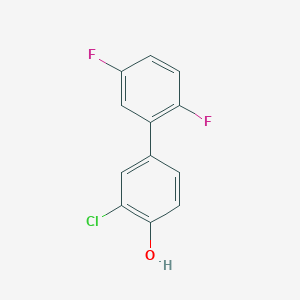

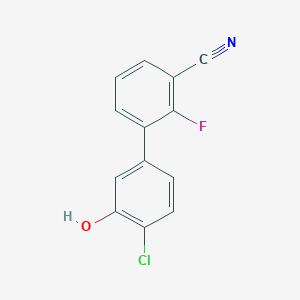

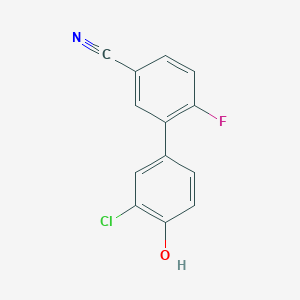

2-Chloro-4-(5-cyano-2-fluorophenyl)phenol, 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-4-(5-cyano-2-fluorophenyl)phenol, 95% (2C4F5CN95) is an organic compound that is widely used in scientific research. It is a strong oxidizing agent and has a wide range of applications in areas such as synthetic organic chemistry, biochemistry, pharmacology, and toxicology.

Scientific Research Applications

2-Chloro-4-(5-cyano-2-fluorophenyl)phenol, 95% is used in a variety of scientific research applications, including synthetic organic chemistry, biochemistry, pharmacology, and toxicology. In synthetic organic chemistry, it is used as a reagent for the preparation of a variety of organic compounds. In biochemistry, it is used as a reagent in the preparation of proteins and other biomolecules. In pharmacology, it is used as a reagent for the synthesis of drugs and other pharmaceuticals. In toxicology, it is used as a reagent for the detection of toxins and other hazardous substances.

Mechanism of Action

2-Chloro-4-(5-cyano-2-fluorophenyl)phenol, 95% acts as an oxidizing agent, which means it can react with other molecules to form new products. It is capable of oxidizing a variety of organic compounds, including proteins, carbohydrates, and lipids. It is also capable of oxidizing inorganic compounds, such as metals and minerals.

Biochemical and Physiological Effects

2-Chloro-4-(5-cyano-2-fluorophenyl)phenol, 95% can have a variety of biochemical and physiological effects. It can act as an enzyme inhibitor, which means it can inhibit the activity of enzymes. It can also act as a chelator, which means it can bind to metals and other inorganic compounds. In addition, it can act as an antioxidant, which means it can reduce the damage caused by free radicals.

Advantages and Limitations for Lab Experiments

2-Chloro-4-(5-cyano-2-fluorophenyl)phenol, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive, non-toxic, and easy to obtain. It is also a strong oxidizing agent, so it can be used in a variety of reactions. However, it can also be toxic in high concentrations, so it should be used with caution.

Future Directions

There are several possible future directions for research on 2-Chloro-4-(5-cyano-2-fluorophenyl)phenol, 95%. It could be used to synthesize new organic compounds, such as drugs and pharmaceuticals. It could also be used to study the effects of oxidative stress on cells and tissues. Additionally, it could be used to study the effects of chelation on metals and other inorganic compounds. Finally, it could be used to study the effects of enzyme inhibition on biochemical pathways.

Synthesis Methods

2-Chloro-4-(5-cyano-2-fluorophenyl)phenol, 95% is synthesized by a two-step reaction. The first step involves the reaction of 4-chloro-2-fluorophenol with potassium cyanide in an aqueous solution to form 5-cyano-2-fluorophenol. The second step involves the reaction of the 5-cyano-2-fluorophenol with a solution of sodium hypochlorite to form 2-Chloro-4-(5-cyano-2-fluorophenyl)phenol, 95%.

properties

IUPAC Name |

3-(3-chloro-4-hydroxyphenyl)-4-fluorobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClFNO/c14-11-6-9(2-4-13(11)17)10-5-8(7-16)1-3-12(10)15/h1-6,17H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATTKSOLXZYENKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)C2=CC(=C(C=C2)O)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10685948 |

Source

|

| Record name | 3'-Chloro-6-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10685948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-(5-cyano-2-fluorophenyl)phenol | |

CAS RN |

1261942-39-5 |

Source

|

| Record name | 3'-Chloro-6-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10685948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.